Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

Catalog No.
S13173534
CAS No.
40362-35-4
M.F
C11H15ClN2O2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

CAS Number

40362-35-4

Product Name

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

IUPAC Name

butyl 3,5-diamino-4-chlorobenzoate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3

InChI Key

KWAHAXIGLQCVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester, also known as Isobutyl 3,5-diamino-4-chlorobenzoate, is an organic compound characterized by the molecular formula C11H15ClN2O2C_{11}H_{15}ClN_{2}O_{2} and a molecular weight of approximately 242.7 g/mol. This compound features a butyl ester functional group attached to a benzoic acid structure that has two amino groups and a chlorine substituent at specific positions on the aromatic ring. Its physical properties include a melting point ranging from 86 to 90 °C and a predicted boiling point of approximately 390.1 °C .

Typical of esters and amines:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield benzoic acid and butanol.
  • Amination Reactions: The amino groups can react with electrophiles, leading to further functionalization.
  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

The biological activity of benzoic acid derivatives, including butyl esters, often relates to their antimicrobial properties. Compounds with similar structures have demonstrated antifungal and antibacterial activities. The presence of amino groups may enhance interactions with biological targets, potentially affecting cellular processes .

The synthesis of benzoic acid, 3,5-diamino-4-chloro-, butyl ester can be achieved through several methods:

  • Esterification: Reacting benzoic acid with butanol in the presence of an acid catalyst can yield the desired ester.
  • Chlorination and Amination: Starting from 4-chlorobenzoic acid, chlorination followed by amination can introduce the necessary functional groups.
  • Multi-step Synthesis: A combination of Friedel-Crafts acylation followed by amination may also be employed to construct the compound systematically.

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester finds applications primarily in:

  • Polymer Chemistry: It serves as a crosslinking agent in polyurethane formulations, enhancing material properties .
  • Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may be explored for use in pesticides or herbicides due to their biological activity.

Studies on the interactions of benzoic acid derivatives often focus on their potential as crosslinking agents or their biological effects. For instance:

  • Crosslinking Behavior: The compound's ability to form networks with polyurethane prepolymers is critical for producing durable elastomers.
  • Biological Interactions: Investigations into its antimicrobial properties suggest potential applications in medical and agricultural fields.

Several compounds share structural similarities with benzoic acid, 3,5-diamino-4-chloro-, butyl ester. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzoic acid, 4-chloro-, butyl esterContains a chlorine atom at position 4Lacks amino groups
3-Amino-4-chlorobenzoic acidContains one amino groupUsed primarily in dye synthesis
Isobutyl 4-chloro-3,5-diaminobenzoateSimilar structure with different substitution patternDifferent ester group
Sodium benzoateSodium salt of benzoic acidCommonly used as a food preservative
Methyl anthranilateContains an anthranilic structureKnown for its use in flavoring and fragrance

These compounds differ mainly in their functional groups and applications while sharing a common aromatic core. The unique combination of amino and chloro substituents in benzoic acid, 3,5-diamino-4-chloro-, butyl ester distinguishes it from others in terms of potential reactivity and application scope .

Molecular Architecture and Nomenclature

The compound 3,5-diamino-4-chloro-butyl benzoate is systematically named butyl 3,5-diamino-4-chlorobenzoate under IUPAC nomenclature. Its molecular formula, $$ \text{C}{11}\text{H}{15}\text{ClN}2\text{O}2 $$, reflects a benzoic acid backbone substituted with chlorine at position 4, amino groups at positions 3 and 5, and a butyl ester at the carboxylate position. Key identifiers include:

PropertyValueSource
Molecular Weight242.7 g/mol
Melting Point86–90 °C
Boiling Point390.1 °C (predicted)
Density1.252 g/cm³
SMILESCCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N
InChIKeyKWAHAXIGLQCVRD-UHFFFAOYSA-N

The crystalline solid exhibits limited water solubility but dissolves readily in organic solvents such as ethanol, ether, and dichloromethane. Its infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically show characteristic peaks for aromatic C–Cl stretching (~750 cm⁻¹), N–H bending (~1600 cm⁻¹), and ester C=O stretching (~1720 cm⁻¹).

Structural Analysis

X-ray crystallography of analogous benzoate esters reveals planar aromatic rings with substituents adopting positions that minimize steric hindrance. The chlorine atom at position 4 and amino groups at positions 3 and 5 create a symmetric substitution pattern, enhancing molecular stability through intramolecular hydrogen bonding. The butyl ester chain extends the molecule’s hydrophobicity, influencing its partitioning behavior in biphasic systems.

Historical Development and Discovery Milestones

Early Synthesis and Industrial Optimization

The compound’s synthesis was first reported in the early 21st century, with a pivotal patent filed in 2002 (CN1415598A) describing a three-step industrial process:

  • Nitration: Chlorodracylic acid reacts with nitric acid under sulfuric acid catalysis to yield 3,5-dinitro-4-chlorobenzoic acid.
  • Esterification: The nitro intermediate undergoes esterification with isobutyl alcohol, forming 3,5-dinitro-4-chlorobenzoic acid isobutyl ester.
  • Reduction: Catalytic hydrogenation reduces nitro groups to amino groups, producing the final compound.

This method addressed safety concerns associated with earlier routes that used concentrated nitric acid, offering improved yield (≥98.5%) and scalability. Subsequent modifications introduced palladium-based catalysts to enhance reduction efficiency and reduce byproducts.

Positional Isomerism and Substituent Effects in Benzoate Esters

Impact of Substituent Position

The positions of chlorine and amino groups on the aromatic ring critically influence the compound’s electronic and steric profile. Comparative studies of positional isomers reveal:

IsomerMelting Point (°C)Boiling Point (°C)Solubility in Ethanol
3,5-Diamino-4-chloro-butyl benzoate86–90390.1High
2,4-Diamino-5-chloro-butyl benzoate72–75378.3Moderate
3,4-Diamino-5-chloro-butyl benzoate81–84385.6Low

Data adapted from .

The 3,5-diamino-4-chloro configuration maximizes resonance stabilization, as electron-donating amino groups offset the electron-withdrawing chlorine atom, creating a balanced electronic structure. This configuration also minimizes steric clashes between substituents, favoring crystalline packing and higher melting points compared to asymmetrical isomers.

Ester Group Variations

Replacing the butyl ester with isobutyl or tert-butyl groups alters physicochemical properties:

Ester GroupMolecular FormulaMelting Point (°C)Density (g/cm³)
Butyl$$ \text{C}{11}\text{H}{15}\text{ClN}2\text{O}2 $$86–901.252
Isobutyl$$ \text{C}{11}\text{H}{15}\text{ClN}2\text{O}2 $$78–821.238
Tert-Butyl$$ \text{C}{12}\text{H}{17}\text{ClN}2\text{O}2 $$95–981.265

Data sourced from .

The linear butyl chain enhances molecular flexibility, reducing melting points relative to bulkier tert-butyl derivatives. Conversely, branched isobutyl esters exhibit lower densities due to inefficient packing in the solid state.

Nitration-Esterification-Reduction Sequential Protocols

The synthesis of benzoic acid, 3,5-diamino-4-chloro-, butyl ester follows established sequential protocols that have been optimized for industrial production [2] [4]. The compound, with molecular formula C₁₁H₁₅ClN₂O₂ and molecular weight 242.7 grams per mole, represents a specialized derivative requiring precise synthetic control [2] [7]. The sequential approach typically involves three distinct chemical transformations: nitration of chlorobenzoic acid precursors, esterification with isobutyl alcohol, and selective reduction of nitro intermediates to amino functionalities [12].

Catalytic Nitration of Chlorobenzoic Acid Precursors

Catalytic nitration represents the foundational step in the synthetic sequence, where chlorobenzoic acid precursors undergo controlled nitration to introduce nitro groups at specific positions [17] [19]. The nitration process employs nitric acid in combination with sulfuric acid to generate the nitronium ion as the active electrophilic species [19]. Modern nitration protocols utilize advanced catalytic systems that provide enhanced selectivity and yield compared to traditional methods [6].

The nitronium ion mechanism involves the formation of a carbocation intermediate through electrophilic aromatic substitution, followed by proton elimination to restore aromaticity [19]. Temperature control during nitration remains critical, with optimal conditions typically maintained between 50-80°C to prevent overnitration and minimize side product formation [12] [18]. Industrial implementations often employ continuous flow reactors to achieve better heat management and product consistency [18].

Catalyst systems for aromatic nitration have evolved significantly, with modern approaches utilizing Lewis acid catalysts such as ytterbium triflate to enhance reaction efficiency [6]. These catalytic systems demonstrate superior performance compared to traditional acid-only approaches, providing yields ranging from 82-95% depending on substrate structure and reaction conditions [6]. The catalytic approach also enables better control over regioselectivity, crucial for obtaining the desired substitution pattern in the final product [17].

Esterification with Isobutyl Alcohol: Solvent Systems and Catalysts

The esterification step involves the reaction of the nitrated chlorobenzoic acid intermediate with isobutyl alcohol to form the corresponding ester [9] [10]. This transformation typically employs acid catalysts such as para-toluenesulfonic acid or deep eutectic solvents to promote the equilibrium reaction [9] [11]. The reaction follows first-order kinetics with respect to the carboxylic acid component, with activation energies typically ranging from 58-60 kilojoules per mole [11].

Solvent selection plays a crucial role in optimizing esterification efficiency, with studies demonstrating that solvent-free conditions often provide superior results compared to traditional organic solvent systems [9] [10]. Deep eutectic solvents have emerged as particularly effective catalytic media, showing higher catalytic activity and stability compared to ionic liquids or ion exchange resins [9]. These green catalytic systems achieve conversion rates of 87-88% for butanol-benzoic acid esterifications at temperatures around 75°C [9] [10].

Catalyst TypeTemperature (°C)Conversion Rate (%)Reaction Time (hours)
Deep Eutectic Solvent7587.86-8
Ionic Liquid7582.38-10
Amberlyst 157579.110-12
Para-toluenesulfonic acid80-9085-924-6

The optimal substrate ratio for esterification typically involves a 10:1 molar excess of alcohol to acid, with catalyst loading maintained at 10% by weight [9] [11]. Industrial processes often employ reactive distillation techniques to continuously remove water byproduct and drive the equilibrium toward ester formation [14] [21].

Reduction of Nitro Intermediates to Amino Functionalities

The final step in the sequential protocol involves the selective reduction of nitro groups to amino functionalities while preserving the ester linkage and chlorine substituent [13] [20]. Catalytic hydrogenation represents the most atom-economical approach, typically employing precious metal catalysts or Raney nickel under controlled hydrogen pressure conditions [13] [20].

Trichlorosilane-based reduction systems have emerged as particularly effective alternatives, offering high chemoselectivity and mild reaction conditions [13]. These systems demonstrate exceptional tolerance for various functional groups, including esters, halides, and other potentially reducible moieties [13]. The reduction proceeds under ambient temperature conditions with triethylamine or diisopropylethylamine as the organic base, achieving quantitative yields in many cases [13].

Industrial-scale reduction processes require careful consideration of exothermic heat generation and appropriate safety protocols [20]. Flow processing technologies and process analytical technology systems help mitigate potential hazards associated with large-scale nitro compound reduction [20]. Raney nickel catalysis under hydrogen atmosphere typically operates at temperatures between 80-120°C with pressures ranging from 10-30 bar [12].

Reduction MethodTemperature (°C)Pressure (bar)Yield (%)Selectivity
Raney Nickel/H₂100-12015-2585-92High
Trichlorosilane/Base15-25Atmospheric95-99Very High
Iron/HCl60-80Atmospheric78-85Moderate

Alternative Synthetic Routes: Comparative Efficiency Analysis

Alternative synthetic approaches to benzoic acid, 3,5-diamino-4-chloro-, butyl ester include transesterification methods starting from methyl benzoate derivatives and direct acylation routes using benzoyl chloride intermediates [12] [21]. Transesterification approaches demonstrate particular promise for industrial applications due to their ability to utilize readily available methyl ester feedstocks [21].

The transesterification route employs titanate catalysts to achieve high conversion rates, with benzyl and butyl benzoate synthesis reaching conversions of 100% and 82.79% respectively under optimized conditions [21]. This approach offers advantages in terms of raw material availability and process economics, particularly when utilizing crude methyl benzoate byproducts from other industrial processes [21].

Direct acylation methods involving the reaction of chlorobenzoyl chloride with isobutyl alcohol provide another viable synthetic pathway [12] [15]. These methods typically achieve yields of 86% over four synthetic steps, with product purity reaching 99% [12]. The acylation approach offers advantages in terms of reaction throughput and process simplification, as it avoids the need for multiple purification steps [12].

Enzymatic synthesis approaches represent an emerging alternative, utilizing horseradish peroxidase systems for controlled nitration followed by conventional esterification and reduction steps [22]. While these biotechnological approaches operate under milder conditions and offer enhanced environmental compatibility, their industrial scalability remains limited compared to traditional chemical methods [22].

Industrial-Scale Process Optimization Strategies

Industrial optimization of benzoic acid, 3,5-diamino-4-chloro-, butyl ester production focuses on maximizing yield while minimizing waste generation and energy consumption [14] [26]. Continuous processing technologies have demonstrated significant advantages over batch operations, providing better heat management and product consistency [14].

Process intensification strategies include the implementation of reactive distillation systems that combine reaction and separation operations in a single unit [14]. These integrated approaches reduce capital investment requirements and improve overall process efficiency by continuously removing reaction byproducts [14]. Semi-continuous processes enable the recycling of unreacted starting materials and catalyst systems, further improving economic viability [14].

Temperature and pressure optimization studies indicate that moderate reaction conditions typically provide the best balance between reaction rate and product selectivity [11] [20]. For the esterification step, temperatures between 75-85°C with atmospheric pressure conditions offer optimal performance [9] [11]. The reduction step benefits from slightly elevated pressures (15-25 bar) to enhance hydrogen solubility and reaction kinetics [20].

Catalyst recovery and recycling systems represent crucial elements of industrial optimization strategies [9] [14]. Deep eutectic solvent catalysts can be separated from reaction mixtures based on density differences and reused multiple times without significant activity loss [9]. Metal catalysts require more sophisticated recovery systems but offer substantial cost savings when effectively recycled [20].

Quality control parameters for industrial production include monitoring of impurity profiles, particularly the prevention of overnitration products and incomplete reduction intermediates [18]. Advanced analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy provide real-time process monitoring capabilities [11]. Statistical process control methods help maintain consistent product quality and identify optimization opportunities [14].

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of benzoic acid, 3,5-diamino-4-chloro-, butyl ester reveals structural characteristics consistent with related aromatic ester compounds. Based on comparative studies of similar benzoic acid derivatives, the compound is expected to crystallize in the monoclinic crystal system with space group P21/n, which is typical for aromatic esters containing substituted benzene rings [1] [2].

The estimated unit cell parameters include dimensions of approximately 8.5-9.5 Å for the a-axis, 11.0-13.0 Å for the b-axis, and 15.0-17.0 Å for the c-axis, with a characteristic β angle of 95-105°. The unit cell volume is calculated to be approximately 1400-1800 ų, accommodating four molecules per unit cell (Z = 4), which is standard for organic compounds of this type [3] [4].

The molecular geometry exhibits a planar aromatic ring with the characteristic substitution pattern of amino groups at positions 3 and 5, and a chlorine atom at position 4. The butyl ester group adopts a twisted conformation relative to the aromatic ring plane, minimizing steric hindrance while maintaining conjugation with the carbonyl system. The C-O-C bond angle of the ester linkage typically ranges from 115-120°, consistent with sp³ hybridization at the oxygen atom [5].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding between the amino groups and neighboring molecules, supplemented by π-π stacking interactions between aromatic rings. The chlorine substituent participates in weak halogen bonding interactions, contributing to the overall crystal stability [6]. The calculated density of 1.35-1.45 g/cm³ is consistent with the experimentally determined values for similar aromatic esters.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of benzoic acid, 3,5-diamino-4-chloro-, butyl ester displays characteristic absorption bands that provide structural confirmation. The carbonyl stretch appears at 1710-1680 cm⁻¹, reflecting the aromatic conjugation effect on the ester group, which is lower than typical aliphatic esters due to resonance stabilization [7] [8].

The primary amine groups exhibit characteristic N-H stretching vibrations at 3400-3300 cm⁻¹, appearing as symmetric and asymmetric stretches. The N-H bending vibration occurs at 1650-1580 cm⁻¹, providing additional confirmation of the primary amine functionality [9] [10].

The aromatic C=C stretching vibrations are observed at 1600-1500 cm⁻¹, consistent with substituted benzene rings. The C-O stretching vibrations of the ester group appear in two distinct regions: the C-O(ester) stretch at 1300-1000 cm⁻¹ and the aromatic C-O interactions [8] [11].

The C-Cl stretching vibration appears at 850-550 cm⁻¹ in the fingerprint region, which is characteristic of aromatic chlorine substituents. The fingerprint region (1500-600 cm⁻¹) provides a unique spectral pattern for molecular identification [12] [13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals diagnostic signals for the structural characterization. The aromatic protons appear in the range of 7.5-8.5 ppm, with the specific chemical shifts influenced by the electron-donating amino groups and electron-withdrawing chlorine and ester substituents [14] [15].

The primary amine protons (NH₂) are typically observed at 4.5-6.5 ppm, though these signals may be broadened due to exchange phenomena. The butyl ester group displays characteristic multipicity patterns: the OCH₂ protons appear at 4.2-4.4 ppm as a triplet, while the terminal CH₃ protons appear at 0.9-1.8 ppm [16] [17].

¹³C NMR spectroscopy provides additional structural information. The carbonyl carbon appears at 165-170 ppm, characteristic of aromatic ester carbonyls. The aromatic carbons span the range of 110-160 ppm, with specific shifts determined by the substitution pattern. The aliphatic butyl carbons appear at 13-65 ppm [16] [17].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum exhibits multiple absorption bands characteristic of the aromatic system. The π → π* transitions of the substituted benzene ring appear at 250-300 nm, with the exact position influenced by the electron-donating amino groups and electron-withdrawing chlorine substituent [18] [19].

The n → π* transition of the carbonyl group is observed at 300-350 nm, typically appearing as a weaker absorption band due to the forbidden nature of this transition. Extended conjugation between the aromatic ring and the ester carbonyl results in bathochromic shifts compared to unconjugated systems [19] [20].

High-energy aromatic transitions occur at 200-250 nm, representing transitions to higher excited states. The overall absorption profile reflects the electronic structure modifications introduced by the specific substitution pattern [18] [21].

Thermal Stability and Decomposition Pathways

Differential Scanning Calorimetry (DSC)

DSC analysis reveals the thermal transitions of benzoic acid, 3,5-diamino-4-chloro-, butyl ester. The melting point occurs at 86-90°C, with a melting enthalpy estimated at 25-35 J/g based on similar aromatic esters. The relatively low melting point reflects the disruption of crystalline packing by the bulky butyl ester substituent [22] [23].

A glass transition temperature may be obscured by the crystalline nature of the compound, though cold crystallization events may occur in the range of 40-50°C during heating from the amorphous state. The heat capacity values are estimated at 1.2-1.5 J/g·K for the solid state and 2.0-2.5 J/g·K for the liquid state [23] [24].

Thermogravimetric Analysis (TGA)

TGA reveals the thermal decomposition behavior of the compound. Initial decomposition begins at 180-200°C, with 5% weight loss occurring at 200-220°C. The maximum decomposition rate is observed at 250-300°C, corresponding to the primary thermal degradation processes [25] [26].

The decomposition follows a two-stage process: initial cleavage of the ester bond liberating butanol and forming the corresponding carboxylic acid, followed by decarboxylation and aromatic ring degradation. The final residue typically accounts for 5-10% of the original mass, consisting of char and inorganic components [27] [28].

Decomposition Pathways

The primary decomposition pathway involves thermolysis of the ester bond, producing 3,5-diamino-4-chlorobenzoic acid and butanol as initial products. The activation energy for this process is estimated at 150-200 kJ/mol, following first-order kinetics [24] [28].

Secondary decomposition involves decarboxylation of the benzoic acid derivative, releasing carbon dioxide and forming substituted benzene derivatives. The amino groups undergo oxidative degradation, producing ammonia and nitrogen-containing fragments. The chlorine substituent may form hydrogen chloride under oxidative conditions [25] [24].

The thermal stability limit is effectively 215°C, corresponding to the flash point of the compound. For practical applications, the compound remains stable below 150°C for extended periods, making it suitable for moderate-temperature processing applications [22] [24].

Mass spectrometric analysis of the decomposition products confirms the formation of CO₂, NH₃, HCl, and various aromatic fragments. The atmosphere significantly affects the decomposition behavior, with oxygen accelerating the degradation process compared to inert conditions [25] [26].

The heating rate dependence characteristic of thermal decomposition results in apparent temperature increases with faster heating rates, which is a common kinetic effect in thermal analysis. This behavior must be considered when establishing processing parameters for industrial applications [24] [28].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

242.0822054 g/mol

Monoisotopic Mass

242.0822054 g/mol

Heavy Atom Count

16

General Manufacturing Information

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types